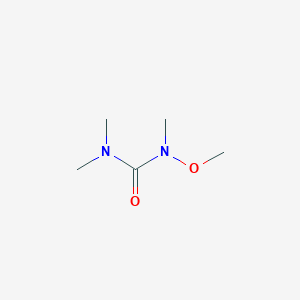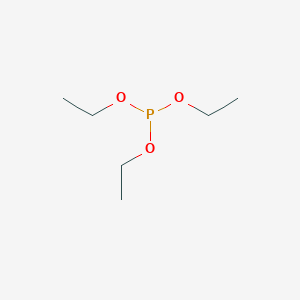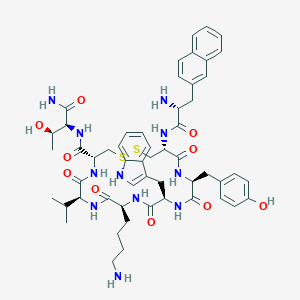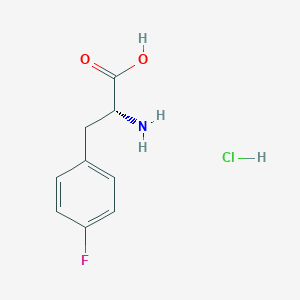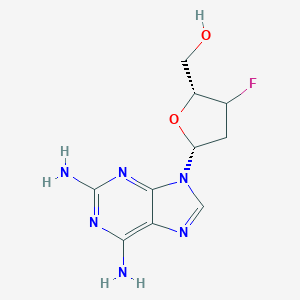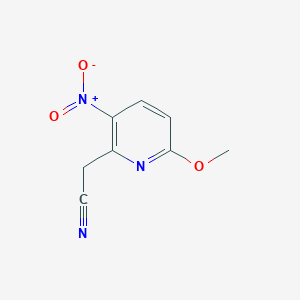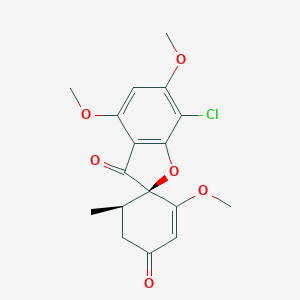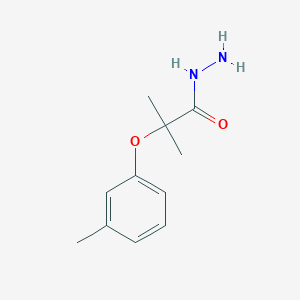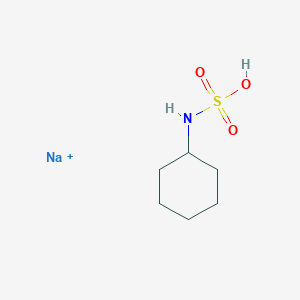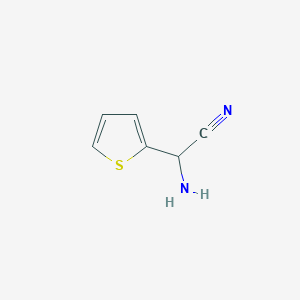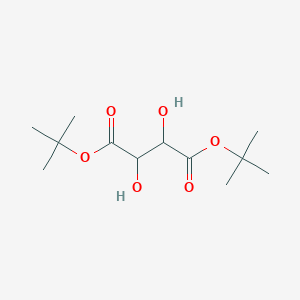![molecular formula C11H12N2O B045605 5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one CAS No. 117311-09-8](/img/structure/B45605.png)
5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one, commonly known as THN, is a chemical compound that has been of great interest in the scientific research community due to its potential applications in various fields. THN is a heterocyclic compound that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of THN involves the inhibition of specific enzymes and receptors in the body. THN has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. THN has also been shown to bind to the adenosine receptor, a G protein-coupled receptor that is involved in various physiological processes, including neurotransmission, inflammation, and immune response. The binding of THN to the adenosine receptor results in the inhibition of its activity, leading to various physiological effects.
生化学的および生理学的効果
THN has been shown to possess various biochemical and physiological effects, including anticancer, antiviral, and antimicrobial activities. THN has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of their growth and proliferation. THN has also been shown to inhibit the replication of viruses, including HIV and herpes simplex virus, and to possess antibacterial and antifungal properties. THN has been shown to modulate the activity of the adenosine receptor, leading to various physiological effects, including the regulation of neurotransmission, inflammation, and immune response.
実験室実験の利点と制限
THN has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. THN can be synthesized using different methods, and its purity and yield can be optimized. THN is stable under various conditions, making it suitable for long-term storage and transport. THN has low toxicity, making it safe for use in lab experiments. However, THN also has limitations for lab experiments, including its limited solubility in water and its potential for non-specific binding to proteins. These limitations can affect the accuracy and reproducibility of lab experiments.
将来の方向性
THN has several future directions for research, including the development of new synthesis methods, the evaluation of its potential applications in drug discovery, and the study of its mechanism of action at the molecular level. New synthesis methods for THN could improve the yield and purity of the compound, making it more accessible for research and development. The evaluation of THN's potential applications in drug discovery could lead to the development of new drugs for the treatment of various diseases. The study of THN's mechanism of action at the molecular level could provide insights into its pharmacological properties and potential side effects.
合成法
The synthesis of THN has been achieved using different methods, including the reaction of 2-amino-1-naphthol with aldehydes or ketones, and the reaction of 2-naphthylamine with cyclic anhydrides. The former method involves the use of a catalyst such as p-toluenesulfonic acid and yields THN in good yields. The latter method involves the use of a solvent such as acetic anhydride and yields THN in moderate yields. The synthesis of THN has been optimized to improve the yield and purity of the compound.
科学的研究の応用
THN has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, THN has been evaluated for its anticancer, antiviral, and antimicrobial activities. THN has been shown to inhibit the growth of cancer cells and viruses, and to possess antibacterial and antifungal properties. In organic synthesis, THN has been used as a building block for the synthesis of other heterocyclic compounds. In material science, THN has been studied for its potential applications in the development of organic electronic devices.
特性
CAS番号 |
117311-09-8 |
|---|---|
製品名 |
5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one |
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC名 |
1,3,5,6,7,8-hexahydrobenzo[f]benzimidazol-2-one |
InChI |
InChI=1S/C11H12N2O/c14-11-12-9-5-7-3-1-2-4-8(7)6-10(9)13-11/h5-6H,1-4H2,(H2,12,13,14) |
InChIキー |
OCAZINHLZPIDRF-UHFFFAOYSA-N |
SMILES |
C1CCC2=CC3=C(C=C2C1)NC(=O)N3 |
正規SMILES |
C1CCC2=CC3=C(C=C2C1)NC(=O)N3 |
同義語 |
Naphth[2,3-d]imidazol-2-ol, 5,6,7,8-tetrahydro- (6CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





